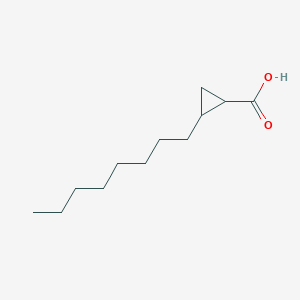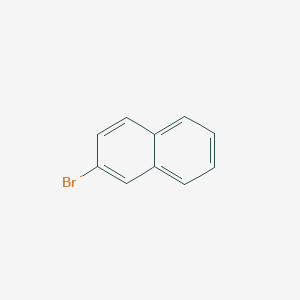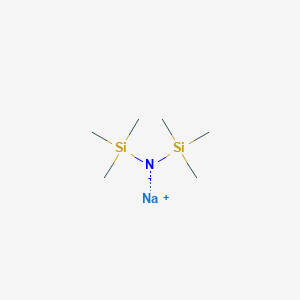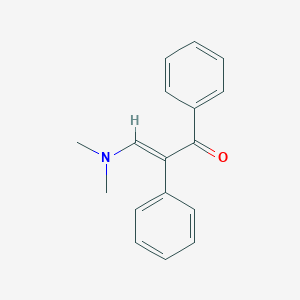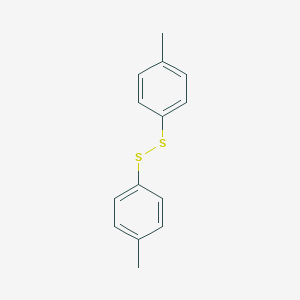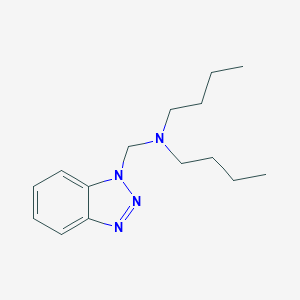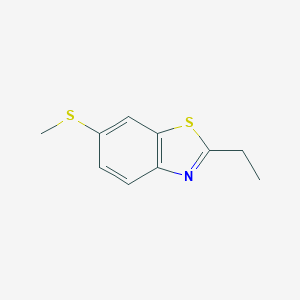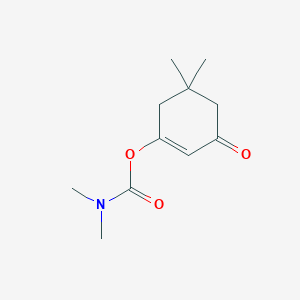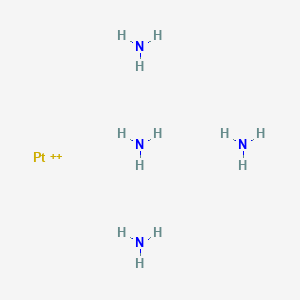
Tetraamine platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraamine platinum, also known as cisplatin, is a chemotherapy drug that has been used to treat various types of cancer, including testicular, ovarian, bladder, and lung cancer. It is a platinum-containing compound that works by interfering with the DNA replication process of cancer cells, ultimately leading to their death.
Mécanisme D'action
Tetraamine platinum works by binding to the DNA molecule and forming crosslinks between the strands. This crosslinking interferes with the DNA replication process, ultimately leading to the death of cancer cells. It also activates various signaling pathways that induce cell death.
Effets Biochimiques Et Physiologiques
Tetraamine platinum has been shown to have a wide range of biochemical and physiological effects. It can cause DNA damage, oxidative stress, and inflammation. It can also affect the function of various cellular organelles, including the mitochondria and endoplasmic reticulum.
Avantages Et Limitations Des Expériences En Laboratoire
Tetraamine platinum has several advantages for lab experiments. It is a well-established chemotherapy drug that has been extensively studied for its anti-cancer properties. It is also readily available and relatively inexpensive. However, tetraamine platinum also has several limitations. It is highly toxic and can cause severe side effects, including kidney damage, hearing loss, and nerve damage. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Orientations Futures
Future research on tetraamine platinum could focus on developing new formulations that reduce its toxicity while maintaining its anti-cancer properties. It could also explore the use of tetraamine platinum in combination with other chemotherapy drugs or immunotherapy to enhance its effectiveness. Additionally, future research could investigate the use of tetraamine platinum in the treatment of other types of cancer, such as breast and prostate cancer.
Conclusion
Tetraamine platinum is a chemotherapy drug that has been extensively studied for its anti-cancer properties. Its effectiveness in treating cancer has been attributed to its ability to interfere with the DNA replication process of cancer cells, ultimately leading to their death. While it has several advantages for lab experiments, including its availability and relatively low cost, it also has several limitations, including its high toxicity and narrow therapeutic window. Future research on tetraamine platinum could focus on developing new formulations that reduce its toxicity while maintaining its anti-cancer properties or exploring its use in combination with other chemotherapy drugs or immunotherapy to enhance its effectiveness.
Méthodes De Synthèse
Tetraamine platinum is synthesized by reacting ammonium chloride with potassium tetrachloroplatinate in the presence of ammonium hydroxide. The resulting product is then purified through recrystallization to obtain tetraamine platinum in its purest form.
Applications De Recherche Scientifique
Tetraamine platinum has been extensively studied for its anti-cancer properties. It has been used to treat various types of cancer, including testicular, ovarian, bladder, and lung cancer. Its effectiveness in treating cancer has been attributed to its ability to interfere with the DNA replication process of cancer cells, ultimately leading to their death.
Propriétés
Numéro CAS |
16455-68-8 |
|---|---|
Nom du produit |
Tetraamine platinum |
Formule moléculaire |
H12N4Pt+2 |
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
azane;platinum(2+) |
InChI |
InChI=1S/4H3N.Pt/h4*1H3;/q;;;;+2 |
Clé InChI |
NOWPEMKUZKNSGG-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Pt+2] |
SMILES canonique |
N.N.N.N.[Pt+2] |
Numéros CAS associés |
13933-32-9 (chloride) 14708-49-7 (iodide) 15651-37-3 (hydroxide) 20634-12-2 (nitrate) |
Synonymes |
tetraamine platinum tetraammineplatinum(II) tetraammineplatinum(II) chloride tetraammineplatinum(II) hydroxide tetraammineplatinum(II) iodide tetraammineplatinum(II) nitrate tetraammineplatinum(II) perchlorate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



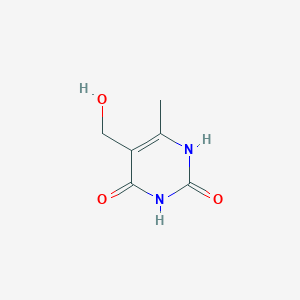
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)
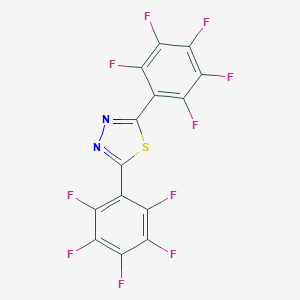
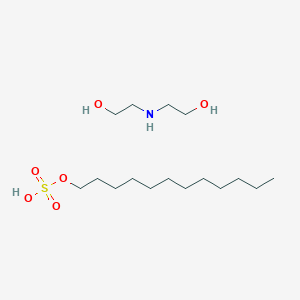
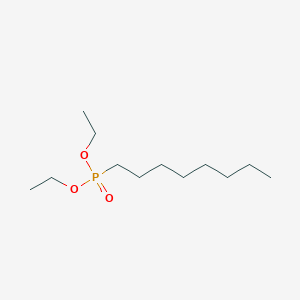
![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B93594.png)
